2-Isocyanato-1,3-benzothiazole
Description
2-Isocyanato-1,3-benzothiazole (C₈H₄N₂OS) is a heterocyclic compound featuring a benzothiazole core substituted with an isocyanate (-NCO) group at the 2-position. The isocyanate functional group confers high reactivity, making this compound a valuable intermediate in organic synthesis, particularly for generating ureas, carbamates, and other derivatives through nucleophilic addition reactions. Applications of this compound are inferred from its structural analogs, such as its use in drug development (e.g., ureas in osteoporosis therapeutics ) and agrochemicals.
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.2 g/mol |
IUPAC Name |
2-isocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
InChI Key |
LEUUBUNWWVJLSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C=O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Reactivity
The reactivity and functional versatility of 2-isocyanato-1,3-benzothiazole are compared to related benzothiazole derivatives (Table 1):
- Reactivity Insights: The -NCO group in this compound enables rapid coupling with nucleophiles (e.g., amines), contrasting with the -NH₂ group in 2-amino derivatives, which requires catalysts for alkylation . Compared to sulfur-containing analogs (e.g., -SH or -SMe), the -NCO group offers broader utility in polymer and pharmaceutical synthesis due to its electrophilicity .
Physical Properties
| Property | 2-Amino-1,3-benzothiazole | 2-Mercapto-1,3-benzothiazole | This compound |
|---|---|---|---|
| Molecular Formula | C₇H₆N₂S | C₇H₅N₂S₂ | C₈H₄N₂OS |
| Molecular Weight (g/mol) | 166.21 | 181.26 | 192.20 |
| Solubility | Slightly soluble in water | Insoluble in water | Likely hydrophobic |
| Melting Point | ~140–145°C (literature) | ~180°C (decomposes) | Not reported |
- Key Observations :
- The isocyanate derivative has a higher molecular weight due to the -NCO group but shares low water solubility with sulfur-substituted analogs .
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